A Comprehensive Technical Guide to the Natural Occurrence of cis-3-Hexenyl Tiglate in Lonicera japonica
A Comprehensive Technical Guide to the Natural Occurrence of cis-3-Hexenyl Tiglate in Lonicera japonica
Executive Summary:
This technical guide provides an in-depth examination of cis-3-Hexenyl tiglate, a significant volatile organic compound (VOC) contributing to the characteristic floral-green aroma of Japanese Honeysuckle (Lonicera japonica). For researchers, chemists, and professionals in drug development and fragrance science, understanding the natural context of this ester is paramount. This document delineates the biosynthetic origins of cis-3-Hexenyl tiglate, presents validated protocols for its extraction and analysis, and explores the key factors influencing its concentration in the plant. By synthesizing field-proven methodologies with core biochemical principles, this guide serves as an authoritative resource for the scientific investigation of this valuable natural product.
Section 1: Introduction to cis-3-Hexenyl tiglate and Lonicera japonica
Lonicera japonica Thunb., commonly known as Japanese Honeysuckle, is a plant of significant medicinal and aromatic importance.[1] Its flowers produce a complex bouquet of volatile compounds, which are integral to its ecological interactions and its value in traditional medicine and perfumery.[1][2][3] Among these volatiles, cis-3-Hexenyl tiglate (CAS 67883-79-8) is a key ester that imparts a unique and highly valued aroma profile.
1.1 Chemical and Olfactive Profile of cis-3-Hexenyl tiglate
cis-3-Hexenyl tiglate, with the molecular formula C₁₁H₁₈O₂, is the ester of cis-3-hexenol and tiglic acid.[4][5] Its aroma is complex, characterized by a powerful fresh, green note reminiscent of cut grass, which is derived from the cis-3-hexenol moiety.[6][7] This is layered with warm, earthy, and slightly fruity-herbaceous undertones from the tiglate portion, creating a scent profile that is much richer than simpler esters like cis-3-hexenyl acetate.[6] This compound is crucial for lending a natural, botanical warmth to floral and green fragrance compositions.[6][7][8]
1.2 Significance in Lonicera japonica
In the essential oil of Lonicera japonica flowers, cis-3-Hexenyl tiglate is a consistently identified constituent.[4][9][][11] Its presence is a key differentiator in the scent profile of honeysuckle. Quantitative analyses have reported its relative abundance to range from approximately 2.6% to 6.9% of the total essential oil, depending on the specific chemotype, geographical origin, and analytical methodology employed.[1][4][9] Its biosynthesis and emission are tightly regulated processes, reflecting the plant's developmental stage and response to environmental cues.
Section 2: The Biosynthetic Pathway of cis-3-Hexenyl tiglate
The formation of cis-3-Hexenyl tiglate is a sophisticated enzymatic process that combines two distinct metabolic pathways: the lipoxygenase (LOX) pathway, which produces the alcohol moiety, and a separate pathway that generates the acyl donor. The final step is a condensation reaction catalyzed by a specific class of enzymes.
2.1 Precursor Formation: cis-3-Hexenol and Tigloyl-CoA
-
cis-3-Hexenol Synthesis (LOX Pathway): The C6 alcohol, cis-3-hexenol, is a classic "green leaf volatile" (GLV). Its biosynthesis begins with the polyunsaturated fatty acid, linolenic acid. Upon tissue damage or in response to specific developmental signals, the enzyme lipoxygenase (LOX) introduces molecular oxygen to form 13-hydroperoxylinolenic acid. This unstable intermediate is then rapidly cleaved by hydroperoxide lyase (HPL) to produce the C6 aldehyde, (Z)-3-hexenal .[12] Finally, this aldehyde is reduced by alcohol dehydrogenase (ADH) to yield cis-3-hexenol , the alcohol precursor.[12]
-
Tiglic Acid Activation: Tiglic acid, an unsaturated monocarboxylic acid, serves as the acyl precursor.[4] For the esterification reaction to be thermodynamically favorable, tiglic acid must first be activated. This typically occurs through its conversion to a high-energy thioester, most commonly tigloyl-coenzyme A (tigloyl-CoA) , a reaction requiring ATP.
2.2 Final Esterification by Alcohol Acyltransferases (AAT)
The definitive step in the biosynthesis is the esterification of cis-3-hexenol with the activated tiglic acid. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) .[4] These enzymes facilitate the transfer of the tigloyl group from tigloyl-CoA to the hydroxyl group of cis-3-hexenol, releasing coenzyme A and forming cis-3-Hexenyl tiglate.[4]
Section 3: Methodologies for Extraction and Isolation
The choice of extraction method is critical as it directly influences the quantitative and qualitative profile of the isolated volatile compounds. The goal is to obtain a representative sample of the compounds present in the plant tissue while minimizing degradation and artifact formation.
Protocol 3.1: Hydrodistillation for Essential Oil Extraction
Hydrodistillation is a robust, traditional method for obtaining essential oils and is well-suited for stable, less polar compounds like esters. The causality behind this technique lies in the principle of co-distillation: the combined vapor pressure of the immiscible water and oil mixture is higher than either component alone, allowing the volatiles to distill at a temperature below the boiling point of water, thus preventing the degradation of many thermolabile compounds.
Step-by-Step Methodology:
-
Plant Material Preparation: Collect fresh, fully opened Lonicera japonica flowers (approx. 500 g).[13] Avoid wilting or drying, as this can alter the volatile profile.
-
Apparatus Setup: Assemble a Clevenger-type apparatus. Place the fresh flowers into the distillation flask and add a sufficient volume of distilled water to fully immerse the material.
-
Distillation: Gently heat the flask. The steam and volatilized oils will rise, condense in the condenser, and collect in the graduated collection tube.
-
Extraction Duration: Continue the hydrodistillation for a period of 3-4 hours to ensure exhaustive extraction of the target volatiles.[13]
-
Oil Separation and Drying: After distillation, carefully separate the upper essential oil layer from the aqueous phase (hydrosol). Dry the collected oil over anhydrous sodium sulfate to remove any residual water.
-
Storage: Store the final essential oil in a sealed, amber glass vial at 4°C to prevent degradation from light and heat.[9]
Protocol 3.2: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a non-destructive, solvent-free technique ideal for analyzing the volatile profile as it is naturally emitted by the living flower (in vivo). This method avoids the potential for artifacts caused by the high temperatures of distillation. The principle relies on the partitioning of analytes from the sample's headspace onto a polymer-coated fused silica fiber.
Step-by-Step Methodology:
-
Sample Preparation: Place a small number of fresh, intact Lonicera japonica flowers into a headspace vial (e.g., 20 mL).
-
Fiber Selection: Choose an appropriate SPME fiber. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for a broad range of volatiles.
-
Adsorption: Seal the vial and expose the SPME fiber to the headspace above the flowers for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., ambient or slightly elevated, 30-40°C).
-
Desorption: Immediately after adsorption, retract the fiber and insert it into the heated injection port of a gas chromatograph (GC), where the trapped analytes are thermally desorbed directly onto the analytical column.
Table 1: Comparison of Key Extraction Methodologies
| Method | Principle | Advantages | Disadvantages | Best For |
| Hydrodistillation | Co-distillation with steam | High yield of essential oil; well-established; good for less polar compounds. | Potential for thermal degradation/hydrolysis; loss of highly water-soluble compounds. | Bulk essential oil production; analysis of stable major constituents. |
| HS-SPME | Adsorption from vapor phase | Solvent-free; non-destructive; high sensitivity; profiles true emitted volatiles. | Competitive adsorption can skew ratios; requires careful method validation. | In vivo scent profiling; ecological studies; detecting trace volatiles. |
| Solvent Extraction | Solubilization in an organic solvent | Effective for a wide range of polarities; can be performed at low temperatures. | Co-extraction of non-volatile matrix; solvent artifacts; requires solvent removal step. | Isolating both volatile and semi-volatile compounds; creating absolutes. |
| SDE | Simultaneous Distillation & Extraction | Combines distillation and solvent extraction for efficient, one-step recovery. | Complex setup; shares disadvantages of both distillation and solvent use. | Comprehensive profiling where both volatile and semi-volatile fractions are needed.[14] |
Section 4: Analytical Framework for Identification and Quantification
Accurate identification and quantification require a robust analytical workflow, with Gas Chromatography-Mass Spectrometry (GC-MS) serving as the cornerstone technology.
Protocol 4.1: GC-MS Analysis of Lonicera japonica Volatiles
GC-MS provides both qualitative (mass spectrum) and quantitative (peak area) data. The chromatographic separation is based on the differential partitioning of analytes between a stationary phase (the column coating) and a mobile phase (an inert gas). The choice of a mid-to-high polarity column (e.g., a "WAX" or "5-ms" type) is causal to achieving good separation of the diverse chemical classes found in floral oils, including esters, alcohols, and terpenes.
Step-by-Step Methodology:
-
Sample Preparation: Dilute the obtained essential oil (from Protocol 3.1) in a suitable solvent like hexane or dichloromethane (e.g., 1:100 v/v).[9] If using SPME (Protocol 3.2), this step is bypassed as desorption is direct.
-
GC Injection: Inject 1-2 µL of the diluted sample (or perform thermal desorption of the SPME fiber) into the GC injection port, typically set at 250-280°C.[9]
-
Chromatographic Separation:
-
Column: Use a fused silica capillary column, e.g., SLB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 45-60°C) for a few minutes, then ramps at a controlled rate (e.g., 3-5°C/min) to a final temperature of 250-280°C, followed by a hold period. This gradient ensures separation of both highly volatile and semi-volatile compounds.
-
-
Mass Spectrometry Detection:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Temperatures: Ion source at 200°C, interface at 280°C.[9]
-
-
Compound Identification: Identify compounds by comparing their retention indices (calculated using an n-alkane standard series) and their mass spectra with those in established libraries (e.g., NIST, WILEY).[9][15]
-
Quantification: Determine the relative percentage of each compound by dividing its peak area by the total area of all identified peaks. For absolute quantification, a calibration curve with an authentic standard of cis-3-Hexenyl tiglate is required.
Structural Elucidation using Nuclear Magnetic Resonance (NMR)
While GC-MS is excellent for routine identification, NMR spectroscopy is the definitive tool for unambiguous structure elucidation of novel or key compounds.[4] For cis-3-Hexenyl tiglate, ¹H NMR and ¹³C NMR spectra provide a complete map of the carbon-hydrogen framework, confirming the cis (Z) configuration of the double bond in the hexenyl moiety and the trans (E) configuration in the tiglate moiety.[16] This level of validation is crucial for establishing reference standards and for projects in chemical synthesis or drug discovery.
Section 5: Factors Influencing Natural Abundance
The concentration of cis-3-Hexenyl tiglate in Lonicera japonica is not static. It is dynamically influenced by a range of genetic, developmental, and environmental factors.
-
Plant Organ Specificity: The compound is predominantly found in the floral tissues. Studies on the essential oils from the leaves and stems of L. japonica show a vastly different chemical profile, rich in fatty acids and other terpenes, but lacking significant amounts of cis-3-Hexenyl tiglate.[1][15]
-
Phenological Stage: The volatile composition of the flowers changes dramatically as they develop.[17] Research indicates that the relative content of esters like 3-hexenyl tiglate tends to increase as the flower matures, likely correlating with its period of maximum pollinator attraction.[4]
-
Diurnal Variation: The emission of floral volatiles can follow a distinct day/night rhythm. Studies have shown that while some compounds like linalool are emitted consistently, others, including esters related to cis-3-Hexenyl tiglate, can be emitted in higher amounts during the day.[][17]
-
Environmental Conditions: Abiotic factors are known to significantly impact VOC emissions.[18] Increased temperatures generally lead to higher volatilization rates.[19] Factors such as light intensity, soil nutrient availability, and water status can also modulate the biosynthetic pathways, leading to variations in the final concentration of cis-3-Hexenyl tiglate.[18][19]
Table 2: Reported Quantitative Data for cis-3-Hexenyl tiglate in Lonicera japonica Flower Oil
| Study Origin | Extraction Method | Relative Content (%) | Reference |
| Central Serbia | Hydrodistillation | 6.9% | [15] |
| Romania | Hydrodistillation | 2.62 - 6.79% | [9] |
| Not Specified | Methylene Chloride Extract | 3.7% | [20] |
| Not Specified | Headspace Analysis | Identified, not quantified | [] |
Section 6: Conclusion and Future Directions
cis-3-Hexenyl tiglate is a vital component of the aromatic signature of Lonicera japonica flowers. Its biosynthesis is a well-orchestrated process that can be effectively studied using a combination of modern extraction and analytical techniques. This guide has provided a framework of validated protocols and scientific rationale for the investigation of this compound.
Future research should focus on:
-
Genetic Elucidation: Identifying and characterizing the specific Alcohol Acyltransferase (AAT) gene(s) responsible for the final esterification step in L. japonica.
-
Pharmacological Screening: Investigating the potential bioactivities of purified cis-3-Hexenyl tiglate, given the broad medicinal applications of honeysuckle.[]
-
Environmental Modulation: Conducting controlled studies to precisely quantify the impact of abiotic stressors (e.g., temperature, drought) on the production of this and other key volatiles.
By advancing our understanding of these areas, the scientific community can further unlock the potential of Lonicera japonica as a source of valuable natural products for the pharmaceutical, fragrance, and flavor industries.
Section 7: References
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Stankov, S., et al. (2012). Chemical Composition of the Essential Oils from the Flower, Leaf and Stem of Lonicera japonica. SCIDAR. [Link]
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She, G., et al. (1992). [Analysis of chemical constituent of essential oil in Lonicera japonnica Thunb. cultivated on the northern plain of Henan Province]. Zhongguo Zhong Yao Za Zhi. [Link]
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Ji, Y., et al. (1990). [GC-MS analysis of essential oil from flowers of Lonicera japonica Thunb]. Zhongguo Zhong Yao Za Zhi. [Link]
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Chen, Y., et al. (2008). Analysis of Essential Oil from Lonicera japonica in Fujian. Semantic Scholar. [Link]
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Lin, Y.-P., et al. (2018). Effect of Different Extraction Methods on Major Bioactive Constituents at Different Flowering Stages of Japanese Honeysuckle (Lonicera japonica Thunb.). Notulae Botanicae Horti Agrobotanici Cluj-Napoca. [Link]
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Stankov, S., et al. (2012). Chemical Composition of the Essential Oils from the Flower, Leaf and Stem of Lonicera japonica. ResearchGate. [Link]
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Radulescu, V., et al. (2010). volatile constituents from the flowers of two species of honeysuckle (lonicera japonica and lonicera caprifolium). ResearchGate. [Link]
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Radulescu, V., et al. (2010). volatile constituents from the flowers of two species of honeysuckle (lonicera japonica and lonicera caprifolium). ResearchGate. [Link]
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Shang, X., et al. (2011). Antioxidant and anti-inflammatory activities of Lonicera japonica Thunb. var. sempervillosa Hayata flower bud extracts prepared by water, ethanol and supercritical fluid extraction techniques. Food Chemistry. [Link]
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Schlotzhauer, W. S., et al. (1996). Volatile Constituents from the Flowers of Japanese Honeysuckle (Lonicera japonica). Journal of Agricultural and Food Chemistry. [Link]
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Liu, Y., et al. (2022). Enhanced Antioxidant Extraction from Lonicerae japonicae Flos Based on a Novel Optimization Strategy with Tailored Deep Eutectic Solvents. Molecules. [Link]
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Tofangsazi, N., et al. (2023). Ecological aspects of volatile organic compounds emitted by exotic invasive plants. Frontiers in Ecology and Evolution. [Link]
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Tofangsazi, N., et al. (2023). Ecological aspects of volatile organic compounds emitted by exotic invasive plants. Frontiers in Ecology and Evolution. [Link]
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Scent Wiki. (n.d.). Honeysuckle, japanese: CAS number, Botanical name, & Compounds in GC-MS analysis. Scent Wiki. [Link]
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Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, 3-hexenyl tiglate, CAS Registry Number 67883-79-8. Food and Chemical Toxicology. [Link]
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Li, J., et al. (2024). Honeysuckle Extracts (Lonicera japonica Thunb.): Understanding Insights into the Antioxidant Effect on Preserving Qualities of Rabbit Meat During Refrigerated Storage. Foods. [Link]
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Jing, Y., et al. (2024). Glucosylation of (Z)‐3‐hexenol informs intraspecies interactions in plants: A case study in Camellia sinensis. ResearchGate. [Link]
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The Pherobase. (n.d.). Floral Volatiles of Lonicera japonica. The Pherobase. [Link]
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The Good Scents Company. (n.d.). (Z)-3-hexen-1-yl tiglate. The Good Scents Company. [Link]
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Matsui, K., et al. (2012). Biochemical pathway for the formation of ( Z )-3-hexenal and its related compounds. ResearchGate. [Link]
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Ventos. (n.d.). CIS-3-HEXENYL TIGLATE. Ventos. [Link]
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NIST. (n.d.). cis-3-Hexenyltiglate. NIST WebBook. [Link]
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